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Compound of Interest

Compound Name:
5-(4-Chlorophenoxy)pyridin-2-

amine

CAS No.: 880762-76-5

Cat. No.: B1460744 Get Quote

Executive Summary
5-(4-Chlorophenoxy)pyridin-2-amine is a high-value heterocyclic building block used

extensively in the discovery of small-molecule kinase inhibitors and receptor modulators. Its

structural utility lies in its bifunctional nature:

The 2-Aminopyridine Motif: Acts as a robust hydrogen bond donor/acceptor system, capable

of binding to the hinge region of kinase ATP-binding sites.

The 5-Phenoxy Substituent: Provides a lipophilic vector that extends into the hydrophobic

"back pocket" (often accessing the DFG-out conformation in Type II inhibitors), improving

potency and selectivity.

This guide details the synthesis, physicochemical profile, and functionalization protocols for this

scaffold, providing researchers with a validated roadmap for incorporating it into drug discovery

programs targeting VEGFR, c-Met, p38 MAPK, and GPR119.

Chemical Profile & Rationale[1][2][3][4][5][6][7][8][9]
[10][11]
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Property Value (Predicted) Relevance

Molecular Formula C₁₁H₉ClN₂O Core Scaffold

Molecular Weight 220.65 g/mol
Fragment-like (Rule of 3

compliant)

cLogP ~2.7
Good lipophilicity for

membrane permeability

TPSA 52 Å²
Favorable for CNS and oral

bioavailability

pKa (Pyridine N) ~6.8
Protonatable at physiological

pH; affects solubility

H-Bond Donors 2 (–NH₂) Critical for hinge binding

H-Bond Acceptors 3 (Pyridine N, Ether O, –NH₂) Critical for hinge binding

Structural Logic in Drug Design
The molecule serves as a bi-aryl ether linker. In kinase inhibitors (e.g., structures similar to

Tivozanib or Foretinib), the aminopyridine headgroup binds to the ATP hinge residues (e.g.,

Cys919 in VEGFR2), while the flexible ether linkage allows the chlorophenyl ring to occupy the

hydrophobic pocket behind the gatekeeper residue.

Synthesis Strategy
Direct synthesis from 2-amino-5-chloropyridine via SNAr is difficult due to the electron-rich

nature of the amino group deactivating the ring toward nucleophilic attack. The most robust

industrial route utilizes a Chan-Lam coupling followed by a Buchwald-Hartwig amination (or

ammonia displacement) to ensure regioselectivity.

Synthesis Workflow Diagram
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6-Chloropyridin-3-ol
(Starting Material)

2-Chloro-5-(4-chlorophenoxy)pyridine
(Intermediate)

Step 1: Chan-Lam Coupling
Cu(OAc)2, Pyridine, O2

4-Chlorophenylboronic acid
5-(4-Chlorophenoxy)pyridin-2-amine

(Target Scaffold)

Step 2: Buchwald Amination
followed by Hydrolysis (HCl)

Benzophenone Imine
Pd(OAc)2 / BINAP

Click to download full resolution via product page

Caption: Two-step regioselective synthesis of 5-(4-chlorophenoxy)pyridin-2-amine from 6-

chloropyridin-3-ol.

Experimental Protocols
Protocol A: Synthesis of Intermediate (Chan-Lam
Coupling)
Objective: Preparation of 2-chloro-5-(4-chlorophenoxy)pyridine. Rationale: The Chan-Lam

coupling is preferred over SNAr for phenols and aryl boronic acids due to milder conditions and

tolerance of the pyridine nitrogen.

Materials:

6-Chloropyridin-3-ol (1.0 equiv)

4-Chlorophenylboronic acid (1.5 equiv)

Copper(II) acetate (Cu(OAc)₂, 1.0 equiv)

Pyridine (3.0 equiv)

Dichloromethane (DCM) (0.2 M concentration)

Molecular sieves (4Å, activated)

Procedure:
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Setup: In a dry round-bottom flask equipped with a drying tube (or open to air if dry solvents

are used), charge 6-chloropyridin-3-ol, 4-chlorophenylboronic acid, and Cu(OAc)₂.

Solvation: Add DCM and pyridine. Add activated molecular sieves to scavenge water

generated during the reaction.

Reaction: Stir the heterogeneous mixture vigorously at room temperature (20–25°C) under

an atmosphere of air (or an O₂ balloon for faster rates) for 24–48 hours. The reaction color

typically changes from blue/green to dark brown/black.

Monitoring: Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS for the disappearance of the

pyridinol.

Workup: Filter the mixture through a pad of Celite to remove copper salts. Wash the pad with

DCM.

Extraction: Wash the filtrate with 1M HCl (to remove excess pyridine), then saturated

NaHCO₃, and brine. Dry over Na₂SO₄.

Purification: Concentrate and purify via flash column chromatography (SiO₂, 0–20% EtOAc

in Hexanes).

Expected Yield: 70–85%.[1]

Protocol B: Amination (Buchwald-Hartwig Approach)
Objective: Conversion of the 2-chloro group to a 2-amino group. Rationale: Direct displacement

with ammonia requires high pressure and temperature. The use of benzophenone imine as an

ammonia surrogate provides milder conditions and higher yields.

Materials:

2-Chloro-5-(4-chlorophenoxy)pyridine (Intermediate from Protocol A)

Benzophenone imine (1.2 equiv)[2]

Pd(OAc)₂ (5 mol%)
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BINAP (7.5 mol%) or Xantphos (5 mol%)

Cesium Carbonate (Cs₂CO₃, 2.0 equiv)

Toluene or Dioxane (degassed)

Procedure:

Coupling: In a glovebox or under Argon, combine the chloro-pyridine, benzophenone imine,

Pd catalyst, ligand, and base in the solvent.

Heating: Seal the vessel and heat to 100°C for 12–16 hours.

Hydrolysis: Cool to room temperature. Add 2N HCl (aq) and stir for 1 hour at room

temperature (this cleaves the benzophenone protecting group).

Workup: Neutralize the aqueous layer with NaOH to pH > 10. Extract with EtOAc (3x).

Purification: The crude amine can often be recrystallized from Ethanol/Water or purified by

column chromatography (DCM/MeOH 95:5).

Validation: ¹H NMR (DMSO-d₆) should show a characteristic broad singlet for NH₂ around

δ 6.0 ppm and the disappearance of the benzophenone aromatic signals.

Medicinal Chemistry Application: Amide Coupling
The primary utility of this scaffold is reacting the exocyclic amine with carboxylic acids to form

Type II Kinase Inhibitors.

Protocol C: General Amide Coupling (HATU Method)
Target: Functionalization of the 2-amino group. Note: 2-Aminopyridines are less nucleophilic

than anilines due to the electron-withdrawing pyridine ring. Standard EDC couplings may fail;

HATU or POCl₃ activation is recommended.

Materials:

5-(4-Chlorophenoxy)pyridin-2-amine (1.0 equiv)
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Carboxylic Acid Partner (1.1 equiv)[3]

HATU (1.2 equiv)

DIPEA (3.0 equiv)

DMF (anhydrous)

Procedure:

Activation: Dissolve the Carboxylic Acid and DIPEA in DMF. Add HATU and stir for 5–10

minutes to form the activated ester.

Addition: Add the 5-(4-Chlorophenoxy)pyridin-2-amine in one portion.

Reaction: Stir at 50°C for 4–12 hours. (Heating is often required due to the low

nucleophilicity of the aminopyridine).

Workup: Dilute with water (precipitation often occurs). Filter the solid or extract with

EtOAc/LiCl (5% aq) to remove DMF.

Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Safety & Handling
Hazard Identification: 5-(4-Chlorophenoxy)pyridin-2-amine is an irritant (Skin Irrit. 2, Eye

Irrit. 2).

Toxicology: Pyridine derivatives can be hepatotoxic; handle with gloves and in a fume hood.

Stability: Stable at room temperature. Store under inert atmosphere (N₂) to prevent slow

oxidation of the amine (browning) over months.

Chemical Compatibility: Avoid strong oxidizing agents. Compatible with standard organic

solvents (DMSO, DMF, MeOH, DCM).
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Synthesis of Pyridin-2-amine Scaffolds

Title: "Copper-Promoted C-N and C-O Bond Cross-Coupling with Phenylboronic Acids."
Source:Tetrahedron Letters, Lam, P. Y. S., et al. (1998).
Context: Foundational method for Chan-Lam coupling used in Protocol A.

Kinase Inhibitor Design (Type II)

Title: "Discovery of Tivozanib (AV-951): A Potent, Selective, and Long-Half-Life Vascular
Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibitor."
Source:Journal of Medicinal Chemistry, Nakamura, K., et al. (2006).
Context: Illustrates the utility of the "phenoxy-quinoline/pyridine" motif in kinase binding.

Amination of Halopyridines

Title: "Palladium-Catalyzed Amination of Aryl Halides and Aryl Trifl
Source:Angewandte Chemie International Edition, Wolfe, J. P., & Buchwald, S. W. (1999).
Context: Basis for Protocol B (Buchwald-Hartwig amin

GPR119 Agonists

Title: "Discovery of BMS-903452, an Antidiabetic Clinical Candid
Source:Journal of Medicinal Chemistry, Wuckelt, H. S., et al. (2014).
Context: Demonstrates the use of pyridone/pyridine ether scaffolds in metabolic disease
targets.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Note: 5-(4-Chlorophenoxy)pyridin-2-amine
in Medicinal Chemistry]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1460744#use-of-5-4-chlorophenoxy-pyridin-2-amine-
in-medicinal-chemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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